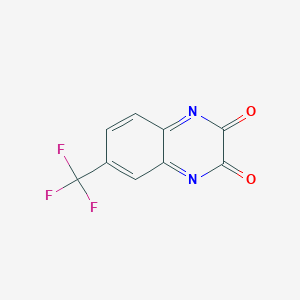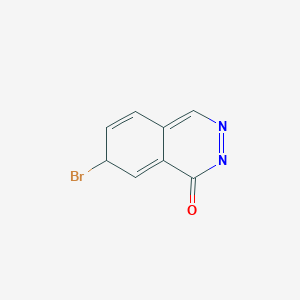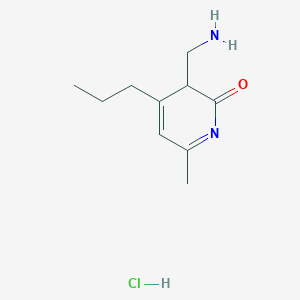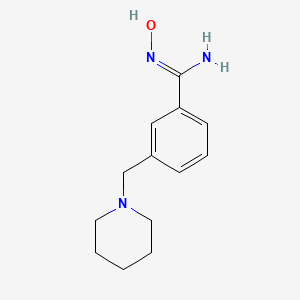
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine under specific reaction conditions . Industrial production methods often involve bulk custom synthesis and procurement .
化学反应分析
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogenating agents.
Common reagents and conditions used in these reactions include hydroxylamine for the synthesis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: It has gained attention for its potential therapeutic effects, particularly as a PHD inhibitor.
Industry: The compound is used in industrial applications for bulk custom synthesis and procurement.
作用机制
The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its role as a PHD inhibitor. This compound inhibits the activity of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD enzymes, the compound can modulate the activity of HIFs, leading to various biological effects.
相似化合物的比较
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
N-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide:
Other PHD inhibitors: Compounds like dimethyloxalylglycine (DMOG) and FG-4592 also inhibit PHD enzymes but differ in their chemical structure and specific biological effects.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) |
InChI 键 |
CDJQJMWMMWSOCT-UHFFFAOYSA-N |
手性 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)/C(=N/O)/N |
规范 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




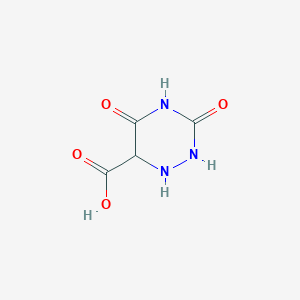
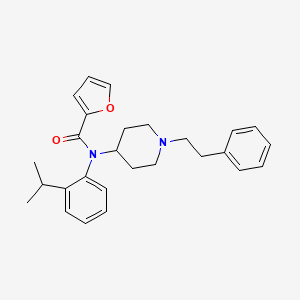
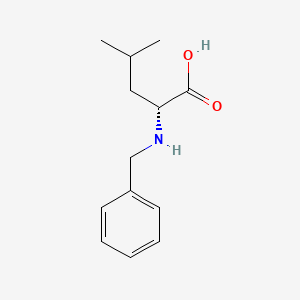
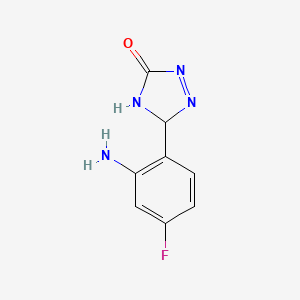
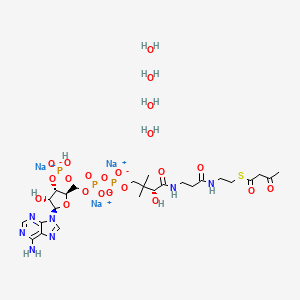
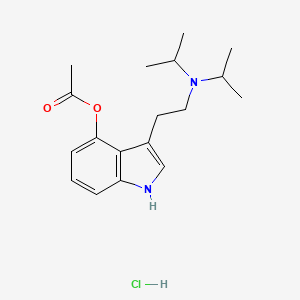
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)
![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)
